REACTION_SMILES
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[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[CH:21]([N:22]([CH:23]([CH3:24])[CH3:25])[CH2:26][CH3:27])([CH3:28])[CH3:29].[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20].[n:1]1[cH:2][cH:3][c:4]2[n:5][c:6]3[c:7]([c:8]([OH:10])[n:9]12)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]3>>[n:1]1[cH:2][cH:3][c:4]2[n:5][c:6]3[c:7]([c:8]([Cl:18])[n:9]12)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1c2c(nc3ccnn13)CCCCC2
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Name
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Type
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product
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Smiles
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Clc1c2c(nc3ccnn13)CCCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |